molecular formula C20H18N4O B11269535 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11269535
M. Wt: 330.4 g/mol
InChI Key: QPARTHUHZQUWIX-UHFFFAOYSA-N
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Description

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid hydrazide with 3-methylbenzoyl chloride under acidic conditions to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives.

Scientific Research Applications

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole apart is its unique combination of pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O/c1-12-5-4-6-16(9-12)19-21-20(25-24-19)18-11-17(22-23-18)15-8-7-13(2)14(3)10-15/h4-11H,1-3H3,(H,22,23)

InChI Key

QPARTHUHZQUWIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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